N-(4-acetamidophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-14(26)23-16-4-6-17(7-5-16)24-21(27)10-18-13-31-22(25-18)30-12-15-8-19(28-2)11-20(9-15)29-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJBUROHSCKBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, with the CAS number 941981-48-2, is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties including antibacterial, antifungal, anti-inflammatory, and antitumor effects.
The molecular formula of this compound is , with a molecular weight of 457.6 g/mol. The structure includes a thiazole ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S2 |
| Molecular Weight | 457.6 g/mol |
| CAS Number | 941981-48-2 |
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of thiazoles can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways like MAPK and PI3K/Akt .
Antibacterial and Antifungal Properties
Thiazole derivatives are also recognized for their antibacterial and antifungal activities. In one study, it was reported that compounds similar to this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. By inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, it may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Antitumor Study : A study involving this compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a period of time. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives including this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(4-acetamidophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions that include thiazole formation and acetamide coupling. The compound's structure allows for various modifications that can enhance its biological activity. For instance, the presence of the thiazole ring is known to contribute to pharmacological properties such as antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives of thiazole have been evaluated for their ability to inhibit bacterial growth, with some exhibiting significant antimicrobial activity .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related thiazole derivatives have demonstrated efficacy against estrogen receptor-positive breast adenocarcinoma cell lines, suggesting a potential role in breast cancer therapy .
In Vitro Studies
In vitro assessments have been conducted to evaluate the efficacy of this compound against cancer cell lines such as MCF7 (breast cancer). Results indicated significant cytotoxicity at certain concentrations, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis has been performed on thiazole derivatives to identify key structural features that enhance biological activity. Modifications at specific positions on the thiazole ring or the aromatic system can lead to improved potency against microbial and cancerous cells .
Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
Substituent Diversity: The target compound and Compound 19 share a 3,5-dimethoxyphenyl group, but the latter replaces the thiazole with a pyrimidinone core and adds a trifluoromethyl-benzothiazole group, likely increasing lipophilicity . Brominated analogues (e.g., Compounds 25, 27 in ) incorporate bromine atoms, which may enhance molecular weight and influence membrane permeability .
Synthetic Accessibility :
- Most analogues in achieve >95% purity via straightforward coupling reactions, suggesting the target compound could be synthesized similarly .
Functional Group Impact: The target compound’s thioether linkage contrasts with the amino group in ’s thiazole derivatives. This difference may alter hydrogen-bonding capacity and target selectivity .
Hypothetical Pharmacological Implications
- Kinase Inhibition: Compounds with triazinoindole cores () may target DNA repair pathways, whereas the target compound’s thiazole-dimethoxybenzyl system could inhibit kinases like CK1 or CDKs, similar to Compound 19’s pyrimidinone scaffold .
- Solubility : The 3,5-dimethoxybenzyl group in the target compound may improve aqueous solubility compared to brominated or purely aromatic analogues .
Q & A
Basic: What is the standard synthesis protocol for N-(4-acetamidophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Introduction of the 3,5-dimethoxybenzyl thioether group through nucleophilic substitution using a benzyl thiol precursor under basic conditions (e.g., NaH in DMF).
- Step 3 : Acetamide coupling via reaction of the thiazole intermediate with 4-acetamidophenylacetic acid, employing carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical ~428.6 g/mol).
- Infrared Spectroscopy (IR) : Detection of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
- X-ray Crystallography : For unambiguous 3D structural confirmation, particularly to resolve steric effects in the thiazole-thioether region .
Basic: What are the primary biological activities reported for this compound, and how are they assessed?
- Antimicrobial Activity : Tested via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values typically <50 µg/mL.
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), showing IC₅₀ values in the 10–20 µM range.
- Mechanistic Screening : Preliminary enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to identify molecular targets .
Advanced: How do structural modifications influence this compound’s bioactivity?
- Thiazole Ring : Replacement with oxazole reduces antimicrobial potency by ~70%, highlighting the importance of sulfur in target binding.
- Dimethoxybenzyl Group : Removing methoxy substituents decreases lipophilicity, lowering cellular uptake (e.g., logP reduced from 3.2 to 2.1).
- Acetamide Linker : Substituting the phenyl group with aliphatic chains abolishes anticancer activity, suggesting aromatic π-stacking is critical for receptor interaction .
Advanced: How should researchers address contradictory data in biological assays?
- Assay Variability : Replicate experiments under standardized conditions (e.g., fixed serum concentration in cell culture media).
- Impurity Analysis : Use HPLC-UV/MS to detect trace byproducts (e.g., unreacted benzyl thiol) that may interfere with activity.
- Target Validation : Combine orthogonal methods (e.g., siRNA knockdown and enzymatic assays) to confirm specificity .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding to homology-modeled enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for putative targets.
- Transcriptomic Profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
Advanced: What strategies improve this compound’s solubility and bioavailability?
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to increase plasma half-life.
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice dynamics and dissolution rates .
Advanced: How can researchers resolve analytical challenges in differentiating stereoisomers or tautomers?
- 2D NMR Techniques : NOESY or HSQC to distinguish regioisomers (e.g., thiazole vs. oxazole derivatives).
- Chiral HPLC : Separate enantiomers using amylose-based columns.
- Tandem MS/MS : Fragment ions to identify tautomeric shifts (e.g., thione ↔ thiol forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
